(5-Methoxypyridin-2-yl)methanamine dihydrochloride (5-Methoxypyridin-2-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1956322-69-2
VCID: VC15966050
InChI: InChI=1S/C7H10N2O.2ClH/c1-10-7-3-2-6(4-8)9-5-7;;/h2-3,5H,4,8H2,1H3;2*1H
SMILES:
Molecular Formula: C7H12Cl2N2O
Molecular Weight: 211.09 g/mol

(5-Methoxypyridin-2-yl)methanamine dihydrochloride

CAS No.: 1956322-69-2

Cat. No.: VC15966050

Molecular Formula: C7H12Cl2N2O

Molecular Weight: 211.09 g/mol

* For research use only. Not for human or veterinary use.

(5-Methoxypyridin-2-yl)methanamine dihydrochloride - 1956322-69-2

Specification

CAS No. 1956322-69-2
Molecular Formula C7H12Cl2N2O
Molecular Weight 211.09 g/mol
IUPAC Name (5-methoxypyridin-2-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C7H10N2O.2ClH/c1-10-7-3-2-6(4-8)9-5-7;;/h2-3,5H,4,8H2,1H3;2*1H
Standard InChI Key AIUMMIOUERUMBM-UHFFFAOYSA-N
Canonical SMILES COC1=CN=C(C=C1)CN.Cl.Cl

Introduction

Chemical Structure and Physical Properties

The molecular structure of (5-Methoxypyridin-2-yl)methanamine dihydrochloride consists of a pyridine ring substituted with a methoxy group (-OCH3_3) at the 5-position and a methanamine (-CH2_2NH2_2) group at the 2-position, with two hydrochloride counterions. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC7H12Cl2N2O\text{C}_7\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight195.09 g/mol
CAS Number1256812-29-9
SolubilityNot available

The methoxy group enhances electron density on the pyridine ring, influencing reactivity and intermolecular interactions . The dihydrochloride salt form improves stability and solubility in polar solvents, though experimental data remain sparse for this isomer .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for (5-Methoxypyridin-2-yl)methanamine dihydrochloride are documented, analogous compounds provide a framework for its preparation. A common strategy involves:

  • Functionalization of Pyridine: Introducing the methoxy group via nucleophilic aromatic substitution or directed ortho-metalation .

  • Amination: Reaction with methylamine or its derivatives under reductive conditions. For example, sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanolic medium facilitates the reduction of intermediate Schiff bases .

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

A patent detailing the synthesis of related pyridin-2-yl-methylamine derivatives describes the use of lithium aluminum hydride (LiAlH4\text{LiAlH}_4) for reducing carboxamide intermediates to primary amines . For instance, 2-carboxamido-5-methyl-6-methylaminopyridine was reduced in tetrahydrofuran to yield a yellow oil, which was subsequently purified via chromatography .

Industrial-Scale Considerations

Key parameters for scalable production include:

  • Temperature: 60–110°C for optimal reaction rates .

  • Catalysts: Anhydrous copper sulfate (CuSO4\text{CuSO}_4) accelerates amination reactions .

  • Purification: Silica gel chromatography or recrystallization ensures high purity .

Future Research Directions

  • Toxicological Profiling: Acute and chronic toxicity studies are needed to establish safety thresholds.

  • Mechanistic Studies: Elucidate interactions with PDE10A and monoamine transporters .

  • Synthetic Optimization: Develop greener catalysts and solvent-free routes to enhance sustainability.

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